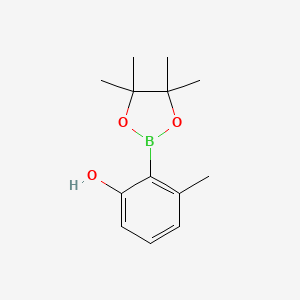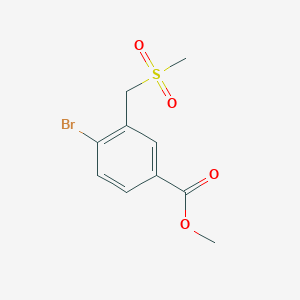
Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate: is a chemical compound characterized by a bromine atom and a methylsulfonyl group attached to a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 4-methylbenzoic acid followed by esterification with methanol.
Methylsulfonylation: The methylsulfonyl group can be introduced through a reaction with methanesulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification with methanol under acidic conditions.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where each step is carried out sequentially in separate reactors.
Continuous Process: For large-scale production, a continuous process involving a series of reactors connected in a loop can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to hydrogen bromide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, acetone.
Major Products Formed:
Oxidation: Methyl 4-bromo-3-((methylsulfonyl)methyl)benzene sulfone.
Reduction: Methyl 4-bromo-3-(methylsulfonyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of sulfonate groups with biological macromolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonate group can form hydrogen bonds and ionic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate biological processes and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 4-bromo-3-(methylsulfonyl)benzoate: Similar structure but without the additional methyl group.
Methyl 4-bromo-3-(methoxy)benzoate: Similar structure but with a methoxy group instead of a methylsulfonyl group.
Uniqueness: Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate is unique due to the presence of both a bromine atom and a methylsulfonyl group, which can lead to diverse chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H11BrO4S |
|---|---|
Poids moléculaire |
307.16 g/mol |
Nom IUPAC |
methyl 4-bromo-3-(methylsulfonylmethyl)benzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)7-3-4-9(11)8(5-7)6-16(2,13)14/h3-5H,6H2,1-2H3 |
Clé InChI |
FCNAMGHCGUMGDG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)Br)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



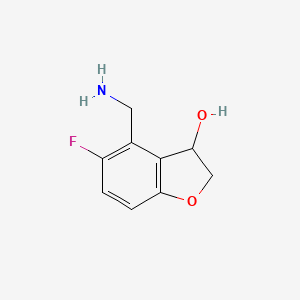

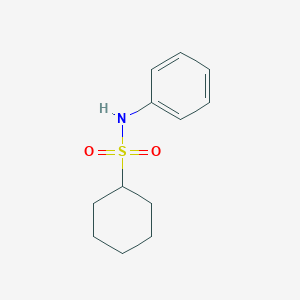
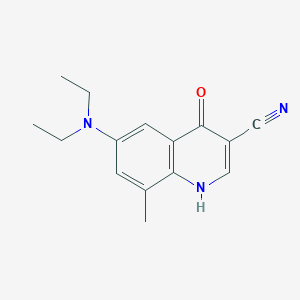
![n-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine](/img/structure/B15365430.png)

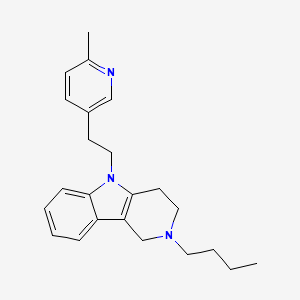
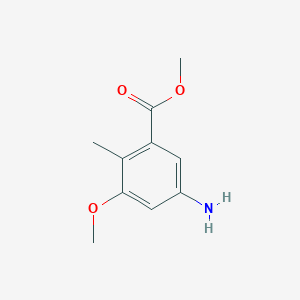
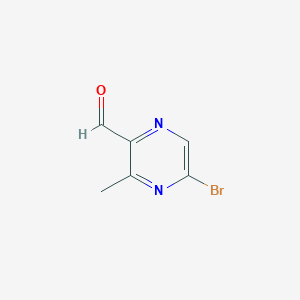
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15365481.png)
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
![3,5-Dibromo-2-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15365486.png)
